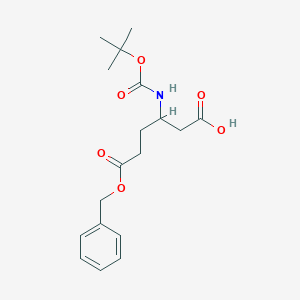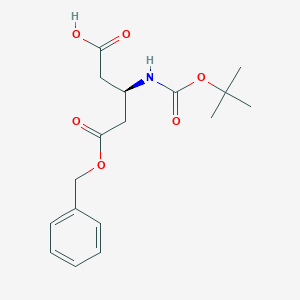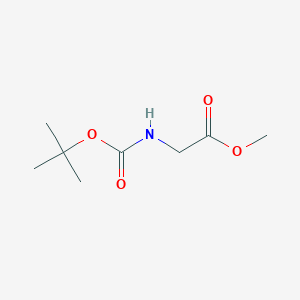
Éster metílico de Boc-glicina
Descripción general
Descripción
Boc-Glycine methyl ester is a derivative of the amino acid glycine . It is used widely in various synthetic preparations of pharmaceutical goods and antioxidants . It is also used in the preparation of amino acids and organic compounds .
Synthesis Analysis
The Boc-Glycine methyl ester can be synthesized by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported, using oxalyl chloride in methanol .Molecular Structure Analysis
The molecular formula of Boc-Glycine methyl ester is C8H15NO4 . The molecular weight is 189.21 g/mol .Chemical Reactions Analysis
The Boc group in Boc-Glycine methyl ester can be cleaved by mild acidolysis . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .Physical And Chemical Properties Analysis
Boc-Glycine methyl ester is a colorless to yellow liquid . It has a molecular weight of 189.21 g/mol . The boiling point is 190 °C .Aplicaciones Científicas De Investigación
Intermediario farmacéutico
Boc-Gly-OMe se utiliza como intermediario en la industria farmacéutica . Se puede utilizar en la síntesis de varios fármacos, contribuyendo al desarrollo de nuevos agentes terapéuticos.
Intermediario químico
Además de los productos farmacéuticos, Boc-Gly-OMe también encuentra aplicación como intermediario químico . Se puede utilizar en la producción de una amplia gama de compuestos químicos, contribuyendo a los avances en varios campos de la química.
Intermediario de pintura y tinte
Boc-Gly-OMe se utiliza como intermediario en la producción de pinturas y tintes . Puede contribuir al desarrollo de nuevos colores y acabados, mejorando la diversidad y calidad de las pinturas y tintes disponibles.
Síntesis de péptidos
La unidad de glicina protegida por Boc en Boc-Gly-OMe lo convierte en una herramienta valiosa en la síntesis y modificación de péptidos . Los investigadores pueden aprovechar sus propiedades para incorporar residuos de glicina en secuencias de péptidos, lo que permite el desarrollo de nuevos péptidos terapéuticos y compuestos bioactivos.
Síntesis de compuestos de ciclofosfazeno
Boc-Gly-OMe se puede utilizar para sintetizar compuestos de ciclofosfazeno con ésteres de aminoácidos como grupos laterales . Esto amplía la gama de posibles derivados de ciclofosfazeno, que tienen aplicaciones potenciales en áreas como la administración de fármacos y la ciencia de materiales.
Método verde para la formación de péptidos
Boc-Gly-OMe se puede utilizar para sintetizar péptidos en un medio acuoso <a aria-label="5: " data-citationid="bfee072f-b838-a33d-98b2-6e3efeb02099-34" h="ID=SERP,5017.1" href="https://www.sigmaaldrich.com/IN/
Mecanismo De Acción
- The primary target of Boc-Gly-OMe is the amino group of glycine (Gly). Specifically, Boc-Gly-OMe acts as a protecting group for the amino function of glycine during organic synthesis . By attaching the Boc group, we shield the amino group from unwanted reactions while manipulating the molecule.
Target of Action
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Boc-Glycine methyl ester plays a significant role in biochemical reactions. It is used widely in various synthetic preparations of pharmaceutical goods and antioxidants
Molecular Mechanism
It is known that it can be used in the preparation of Pregabalin, a GABA analogue used as an anticonvulsant . This suggests that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Propiedades
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)13-7(11)9-5-6(10)12-4/h5H2,1-4H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUZOEOLWIHIKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348468 | |
| Record name | Boc-Glycine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31954-27-5 | |
| Record name | Boc-Glycine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some reactions where Boc-Glycine methyl ester has been used as a starting material in scientific research?
A1: Boc-Glycine methyl ester serves as a versatile building block in peptide synthesis. For instance, it has been utilized in the synthesis of Boc2-Gly-OBzl [] and Boc-Pro-(Boc)Gly-OMe []. Furthermore, research has shown its application in continuous-flow organocatalysis, where it served as a reagent in the N-heterocyclic carbene (NHC)-catalyzed amidation reaction with ethanolamine [].
Q2: How does the continuous-flow approach for NHC generation benefit reactions involving Boc-Glycine methyl ester?
A2: Traditional methods for generating NHCs often involve multiple steps and can be inefficient. The research paper [] demonstrates a novel continuous-flow setup using either a heterogeneous inorganic base or a homogeneous organic base for NHC generation. This approach offers several advantages, including:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




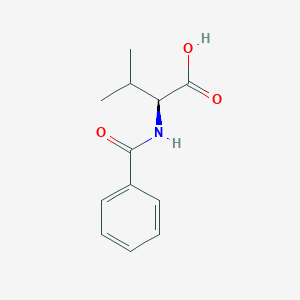
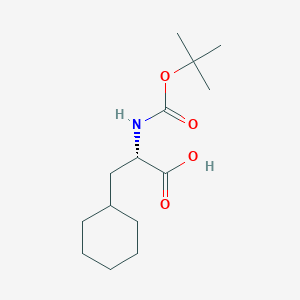

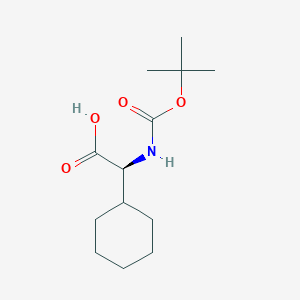

![(S)-3-([1,1'-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B558349.png)




